1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
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Overview
Description
1,3-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a brominated derivative of benzene where all carbon atoms are isotopically labeled with carbon-13. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene typically involves the bromination of isotopically labeled benzene. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 3 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form benzene derivatives with fewer bromine atoms.
Oxidation Reactions: It can be oxidized to form more complex brominated aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenols or amines, while reduction can produce partially or fully de-brominated benzene derivatives.
Scientific Research Applications
1,3-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Materials Science: Employed in the synthesis of advanced materials with specific isotopic compositions.
Biology and Medicine: Utilized in metabolic studies to trace the pathways of brominated aromatic compounds in biological systems.
Industry: Applied in the development of brominated flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene involves its interaction with various molecular targets depending on the type of reaction. In nucleophilic substitution, the bromine atoms are displaced by nucleophiles, while in reduction, the bromine atoms are removed to form less brominated products. The isotopic labeling with carbon-13 allows for detailed tracking and analysis of these reactions using spectroscopic techniques.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- 1,4-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- 1,3-Dibromo(1,2,3,4,5,6-12C6)cyclohexa-1,3,5-triene
Uniqueness
1,3-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is unique due to its specific isotopic labeling with carbon-13, which makes it particularly valuable for NMR studies and other spectroscopic analyses. This isotopic labeling provides enhanced sensitivity and resolution in detecting and analyzing molecular structures and reaction mechanisms.
Properties
Molecular Formula |
C6H4Br2 |
---|---|
Molecular Weight |
241.86 g/mol |
IUPAC Name |
1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
JSRLURSZEMLAFO-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)Br)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
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